Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate is an organic compound . It is a derivative of N-Boc piperazine, which serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.Molecular Structure Analysis
The structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific shape and conformation, which can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.36 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, it is known that compounds containing piperazine rings can enhance favorable interaction with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. It has been classified under GHS07, with hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-10-9-18(16-23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFOLBRBCWJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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